N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0720279
InChI: InChI=1S/C15H22BrNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h7-8,13,17H,3-6,9-10H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1CNCC2CCCO2)Br)OC
Molecular Formula: C15H22BrNO3
Molecular Weight: 344.24 g/mol

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine

CAS No.:

Cat. No.: VC0720279

Molecular Formula: C15H22BrNO3

Molecular Weight: 344.24 g/mol

* For research use only. Not for human or veterinary use.

N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine -

Specification

Molecular Formula C15H22BrNO3
Molecular Weight 344.24 g/mol
IUPAC Name N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Standard InChI InChI=1S/C15H22BrNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h7-8,13,17H,3-6,9-10H2,1-2H3
Standard InChI Key ZVCXINNSQOBKSS-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1CNCC2CCCO2)Br)OC
Canonical SMILES CCOC1=C(C=C(C=C1OC)Br)CNCC2CCCO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator